molecular formula C17H19N3O2 B12770160 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- CAS No. 117052-11-6

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)-

Cat. No.: B12770160
CAS No.: 117052-11-6
M. Wt: 297.35 g/mol
InChI Key: AWRNFTCQQVWBCA-UHFFFAOYSA-N
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Description

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- is a compound belonging to the quinoline carboxamide family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- typically involves the reaction of quinoline derivatives with appropriate amines. One common method includes the use of 2-methoxyaniline as a starting material, which undergoes a series of reactions including cyclization and amination to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs high-throughput synthesis techniques to optimize yield and purity. The process may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and proteins.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- is unique due to its specific structural features, such as the methoxyphenyl group, which contributes to its selective inhibition of certain kinases. This selectivity makes it a valuable compound for targeted therapeutic applications .

Properties

CAS No.

117052-11-6

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

2-(2-methoxyanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-22-15-9-5-4-8-14(15)20-17-12(16(18)21)10-11-6-2-3-7-13(11)19-17/h4-5,8-10H,2-3,6-7H2,1H3,(H2,18,21)(H,19,20)

InChI Key

AWRNFTCQQVWBCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C3CCCCC3=N2)C(=O)N

Origin of Product

United States

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